1-(Chloromethyl)-1,2-ethanediyl bismethacrylate

CAS No.: 57322-59-5

Cat. No.: VC18454218

Molecular Formula: C11H15ClO4

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57322-59-5 |

|---|---|

| Molecular Formula | C11H15ClO4 |

| Molecular Weight | 246.69 g/mol |

| IUPAC Name | [3-chloro-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C11H15ClO4/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9H,1,3,5-6H2,2,4H3 |

| Standard InChI Key | QGDHNMDUMGMVAO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)OCC(CCl)OC(=O)C(=C)C |

Introduction

Chemical Identity and Structural Features

Molecular Structure

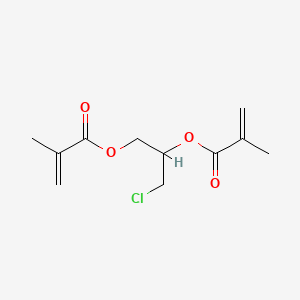

1-(Chloromethyl)-1,2-ethanediyl bismethacrylate (C₁₁H₁₅ClO₄) features a central 1,2-ethanediyl backbone with two methacrylate groups and a chloromethyl substituent. The methacrylate groups, each containing a reactive vinyl double bond (CH₂=C(CH₃)–), enable polymerization, while the chloromethyl group (–CH₂Cl) enhances electrophilic reactivity, facilitating nucleophilic substitutions or further functionalization . The compound’s IUPAC name, [3-chloro-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate, reflects this architecture .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 57322-59-5 | |

| Molecular Formula | C₁₁H₁₅ClO₄ | |

| Molecular Weight | 246.69 g/mol | |

| SMILES Notation | CC(=C)C(=O)OCC(CCl)OC(=O)C(=C)C |

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate typically involves a two-step process:

-

Chloromethylation: Reaction of methacrylic acid derivatives (e.g., methacryloyl chloride) with a chloromethylating agent such as chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a base (e.g., triethylamine). This step introduces the chloromethyl group onto the ethanediyl backbone.

-

Esterification: Subsequent esterification with methacrylic acid under controlled conditions (40–60°C, inert atmosphere) yields the bismethacrylate product. Catalysts like sulfuric acid or enzymatic lipases may accelerate the reaction.

Industrial-Scale Considerations

Large-scale production requires precise temperature control (±2°C) to prevent premature polymerization. Purification via fractional distillation or column chromatography ensures high yields (>85%) and purity (>98%), critical for applications demanding consistent mechanical properties in end products.

Chemical Reactions and Polymerization Behavior

Radical Polymerization

The compound undergoes radical-initiated polymerization upon exposure to thermal or photolytic initiators (e.g., azobisisobutyronitrile, AIBN). The reaction proceeds via:

Chain propagation results in cross-linked networks due to the bifunctional methacrylate groups.

Copolymerization with Monomers

1-(Chloromethyl)-1,2-ethanediyl bismethacrylate copolymerizes with styrene, methyl methacrylate, and acrylonitrile to tailor polymer properties. For example, styrene copolymers exhibit enhanced thermal stability (decomposition temperature >250°C).

Applications in Materials Science

Dental Composites

The compound’s cross-linking capability and low shrinkage upon polymerization make it ideal for dental restorative materials. Formulations with silanized silica nanoparticles achieve flexural strengths exceeding 120 MPa, rivaling natural dentin.

Adhesives and Coatings

In epoxy-based adhesives, the chloromethyl group improves substrate adhesion through polar interactions. Industrial coatings incorporating this compound demonstrate corrosion resistance exceeding 1,000 hours in salt spray tests.

Comparison with Related Bismethacrylate Compounds

Table 2: Comparative Analysis of Bismethacrylate Derivatives

| Property | 1-(Chloromethyl)-1,2-ethanediyl Bismethacrylate | Dithiodi-2,1-ethanediyl Bismethacrylate |

|---|---|---|

| Functional Group | Chloromethyl (–CH₂Cl) | Disulfide (–S–S–) |

| Reactivity | High electrophilicity | Redox-responsive |

| Applications | Coatings, adhesives | Self-healing polymers |

| Environmental Impact | Requires controlled disposal | Low aquatic toxicity |

The disulfide variant (CAS 36837-97-5) offers reversible bond cleavage under reducing conditions, enabling self-healing materials—a feature absent in the chloromethyl analog .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume